[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the pyrrolidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the piperidine and pyrrolidine rings to modify their functional groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the piperidine ring can yield piperidine alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it valuable for investigating cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could be used to develop drugs for treating various diseases, including infections and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 5-Cyano-furan-2-carboxylic acid derivatives
Uniqueness
What sets [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart from similar compounds is its combination of three distinct heterocyclic rings
Properties
IUPAC Name |
[4-[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c30-27(29-15-3-4-16-29)21-9-11-23(12-10-21)32-24-13-17-28(18-14-24)20-22-6-1-2-7-25(22)26-8-5-19-31-26/h1-2,5-12,19,24H,3-4,13-18,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQRBYGCOUBNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=C4C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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